molecular formula C26H23ClN4O4 B2977734 1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251607-64-3

1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2977734
CAS No.: 1251607-64-3
M. Wt: 490.94
InChI Key: AUXCQGJZXJHNGW-UHFFFAOYSA-N
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Description

1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its complex structure, which includes a chlorobenzamido group, a dimethoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole ring in the presence of a base such as potassium carbonate.

    Introduction of the Chlorobenzamido Group: This step involves the acylation of the benzyl-imidazole intermediate with 4-chlorobenzoyl chloride in the presence of a base like pyridine.

    Attachment of the Dimethoxyphenyl Group: The final step is the coupling of the dimethoxyphenyl group to the amide nitrogen, which can be achieved through a nucleophilic aromatic substitution reaction using 3,4-dimethoxyphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its imidazole core, which is known for its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: Due to its complex structure, it may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting or modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide: Lacks the dimethoxy groups, which may influence its solubility and interaction with biological targets.

    1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-2-carboxamide: Variation in the position of the carboxamide group, which can alter its chemical properties and reactivity.

Uniqueness

1-(4-(4-chlorobenzamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the chlorobenzamido and dimethoxyphenyl groups, which can confer distinct chemical and biological properties. The combination of these functional groups with the imidazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3,4-dimethoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O4/c1-34-23-12-11-21(13-24(23)35-2)30-26(33)22-15-31(16-28-22)14-17-3-9-20(10-4-17)29-25(32)18-5-7-19(27)8-6-18/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXCQGJZXJHNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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